Anti-diabetic activity: A study investigated the potential of pyrazole based heterocycles attached to sugar moieties for their anti-diabetic activity. []
Anti-inflammatory activity: Several studies highlighted the development of pyrazole-based compounds as potent, selective inhibitors of enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4) and 5-lipoxygenase (5-LO). [, , , ]
Anti-cancer activity: Research has explored the use of pyrazole derivatives as potential anticancer agents, targeting specific kinases involved in tumor growth. [, ]
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. [] It has demonstrated significant antifibrotic activity in preclinical studies, reducing collagen expression in both acute liver and renal fibrosis models. []
Relevance: While GW788388 shares the tetrahydro-2H-pyran-4-amine substituent with 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, its core structure is significantly different. The primary relevance lies in both compounds being investigated for their therapeutic potential in various disease models, highlighting the versatility of the tetrahydro-2H-pyran-4-amine moiety in medicinal chemistry. []
Compound Description: EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity in vitro and in vivo, with a significantly improved therapeutic index compared to first- and second-generation PDE4 inhibitors like rolipram and roflumilast. []
Relevance: EPPA-1, similar to 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, incorporates a tetrahydro-2H-pyran-4-amine group within its structure. This shared moiety suggests a potential for exploring structural analogs of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine with modifications at the pyrazole ring to target PDE4, a validated target for inflammatory diseases. []
Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [] It exhibits potent inhibition of c-Src and Abl kinases at nanomolar concentrations and displays excellent pharmacokinetic properties in preclinical studies and humans. []
Compound Description: This compound is a novel, orally active 5-lipoxygenase inhibitor. []
Relevance: The compound shares the tetrahydro-2H-pyran moiety with 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, emphasizing the relevance of this structural motif in medicinal chemistry, particularly for developing inhibitors of inflammatory processes. []
Compound Description: Compound 23 is a tool molecule identified as a potential PET imaging agent for T cells due to its ability to target the interleukin-2-inducible T-cell kinase (Itk). []
Relevance: Compound 23 and 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine share the tetrahydro-2H-pyran-4-yl substituent. This shared moiety, along with the presence of a pyrazole ring in both structures, suggests that exploring structural variations of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine could lead to the identification of novel Itk inhibitors with potential applications in immunotherapy and imaging. []
Compound Description: Compound 6t is a potent and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonist. []
Relevance: Similar to 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, compound 6t contains the tetrahydro-2H-pyran-4-yl substituent. This shared structural feature highlights the importance of this group in medicinal chemistry for developing compounds with diverse biological activities, including CRF1 receptor antagonism, which is relevant for treating anxiety and depression. []
Compound Description: PF-4191834 is a novel, selective, non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. []
Compound Description: GDC-0199, also known as venetoclax, is a selective Bcl-2 inhibitor used in cancer treatment. []
Relevance: GDC-0199, like 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, incorporates a tetrahydro-2H-pyran-4-yl group within its structure. This shared structural feature suggests that exploring modifications of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, particularly substitutions on the pyrazole ring and variations in the linker groups, could potentially lead to novel Bcl-2 inhibitors. []
Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor, demonstrating anxiolytic and cognition-enhancing effects in preclinical studies without inducing significant side effects. []
Relevance: Both GSK356278 and 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine share a tetrahydro-2H-pyran-4-yl substituent and a pyrazole ring, although with different substitution patterns and additional heterocyclic rings in GSK356278. These structural similarities suggest that exploring modifications of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, particularly by introducing different substituents on the pyrazole ring and exploring the addition of other heterocycles, could potentially lead to the discovery of novel PDE4 inhibitors with improved therapeutic profiles. []
Compound Description: CD12681 is a potent RORγ inverse agonist with in vivo activity in an IL-23-induced mouse skin inflammation model, making it a preclinical candidate for the topical treatment of psoriasis. []
Relevance: CD12681 and 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine share the tetrahydro-2H-pyran-4-ylmethyl substituent. Although the core structures differ, the presence of this shared moiety suggests that variations in the core structure of 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine, while retaining or modifying the tetrahydro-2H-pyran-4-ylmethyl group, could be explored for developing compounds with potential activity against RORγ, a target for autoimmune diseases like psoriasis. []
Compound Description: This compound is a potent B-Raf kinase inhibitor. []
Relevance: The compound and 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine both belong to the pyrazole derivative family. They share a common structural feature: a pyrazole ring with diverse substituents. This structural similarity underscores the importance of the pyrazole motif in medicinal chemistry and suggests that 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine could serve as a starting point for developing novel B-Raf kinase inhibitors with potential therapeutic applications. []
Compound Description: SC-236 is a selective cyclooxygenase-2 (COX-2) inhibitor. []
Relevance: The compound and 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine both belong to the pyrazole derivative family. The structural similarity between the two compounds, particularly the presence of the pyrazole ring with various substituents, emphasizes the versatility of pyrazole derivatives in medicinal chemistry and suggests that 1-benzyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine could be a valuable starting point for designing novel COX-2 inhibitors with potential therapeutic benefits. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.